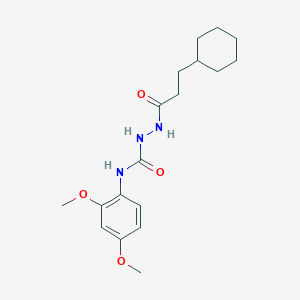
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist of alpha7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide selectively activates the alpha7 nAChRs, which are widely distributed in the central nervous system and play a crucial role in cognitive function, learning, and memory. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance cognitive function and improve memory in animal models. It has also been demonstrated to reduce inflammation and oxidative stress, which are implicated in various neurological disorders. Additionally, 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to increase the production of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is its selectivity for alpha7 nAChRs, which allows for more targeted and specific effects compared to non-selective agonists. However, one of the limitations of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to investigate its effects on other neurotransmitter systems and its potential as a treatment for psychiatric disorders such as depression and anxiety. Finally, the development of more potent and long-lasting analogs of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide may improve its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. It has also been investigated for its potential as a treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-9-5-8-15(12-16)17-13-18(24-21-17)19(22)20-11-10-14-6-3-2-4-7-14/h2-9,12,18H,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMMPRKMFRHZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)

![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)